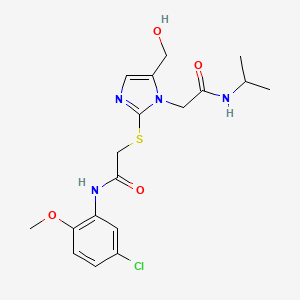

![molecular formula C12H9N3O3 B2404854 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid CAS No. 1083202-30-5](/img/structure/B2404854.png)

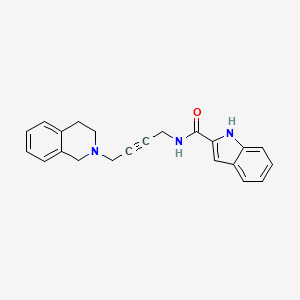

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid” is a chemical compound with the molecular formula C8H8CLN3O3 . It’s a hydrochloride and has a molecular weight of 229.62 . The compound is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeds through the carbocation intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using different techniques . X-ray diffraction (XRD) patterns reveal a monoclinic polycrystalline nature .Chemical Reactions Analysis

The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .The optical functions of similar compounds are calculated from the transmittance and reflectance spectra measured over the spectral range 200–2500 nm . Two indirect allowed optical energy gaps were estimated .

Applications De Recherche Scientifique

Synthesis Methods

A novel method for synthesizing 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines is described, involving a closed-ring reaction followed by a ring-opening reaction. This method allows for the convenient and economical large-scale synthesis of condensed pyrazoles (Qiao Ren, 2005).

Another approach involves the synthesis of 9-chloropyrazolo[4,3-b]quinolines from 1-methyl-4-arylaminopyrazole-3- and -5-carboxylic acids, using a copper catalyst and phosphorus oxychloride (Y. A. Manaev, V. Perevalov, M. A. Andreeva, & B. Stepanov, 1984).

Chemical Properties and Reactions

The study of pyrazolo[3,4-c]quinoline derivatives reveals unique aminoalkylation at specific sites, providing insights into their chemical behavior and potential applications (K. Nagarajan & R. Shah, 1992).

Research into the condensation of certain compounds with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has led to the creation of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones (Isabelle Tomassoli et al., 2016).

Biomedical Applications

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (L. Deady et al., 2003).

Novel ofloxacin derivatives, including quinoline carboxylic acids, have been synthesized and evaluated for antimycobacterial activities, showing promising results against Mycobacterium tuberculosis (M. Dinakaran et al., 2008).

Antimicrobial Research

- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been conducted, showcasing potential as antimicrobial agents (B. S. Holla et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-3-2-6(12(17)18)4-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGAYHPGIREEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CN=C3C=CC(=CC3=C2N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)

![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)

![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)

![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)

![(E)-4-(Dimethylamino)-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B2404780.png)

![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)

![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)